molecular formula C13H13N3O4 B5675061 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide

カタログ番号 B5675061
分子量: 275.26 g/mol
InChIキー: YIVIHVRQLGWAMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” is a compound with the molecular formula C18H11N5O5 . Another related compound is “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” with the molecular formula C4H3N4O2 .


Molecular Structure Analysis

The molecular structure analysis of the related compounds shows that “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” has an average mass of 377.310 Da , and “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” has an average mass of 139.092 Da .


Physical And Chemical Properties Analysis

The related compound “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methyl-4-nitrobenzamide” has a density of 1.5±0.1 g/cm3, a molar refractivity of 69.5±0.4 cm3, and a polar surface area of 133 Å2 .

科学的研究の応用

Treatment of Anemia Associated with Chronic Disorders

This compound is being investigated for its potential to treat anemia due to chronic disorders. It is expected to work by stimulating the production of red blood cells and increasing hemoglobin concentration through the inhibition of certain enzymes .

Development of Pediatric Medications

There is a proposed pediatric investigation plan for the compound, focusing on children affected by anemia due to chronic kidney disease. The plan includes developing a specific pharmaceutical form suitable for children, such as an oral solution or suspension .

将来の方向性

The Paediatric Committee of the European Medicines Agency agreed on a Paediatric Investigation Plan for N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine for the treatment of anaemia due to chronic disorders . The plan includes the development of a specific pharmaceutical form to be used in children .

特性

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)11(17)15-10-7-14-13(19)16-12(10)18/h3-7H,2H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVIHVRQLGWAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-hydroxy-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。